![molecular formula C15H17NO4 B3014430 1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705923-37-0](/img/structure/B3014430.png)
1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a spirocyclic compound, which is a class of compounds characterized by two rings that share a single atom. The spirocyclic structure is known for its presence in various pharmacologically active molecules, particularly those targeting the central nervous system (CNS). The compound is related to the spiro-isobenzofuranone class, which has been identified for its potential as CNS agents and histamine H3 receptor inverse agonists .
Synthesis Analysis
The synthesis of related spiro[isobenzofuran-1(3H),4'-piperidines] involves the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization. N-Dealkylation methods can be used to afford derivatives of the parent compound. The synthesis of analogues has been driven by the discovery of their marked inhibition of tetrabenazine-induced ptosis, indicating potential CNS activity .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds like this compound is complex, featuring a spiro linkage that connects an isobenzofuran moiety with a piperidine ring. This unique arrangement is crucial for the biological activity of these molecules. The presence of substituents such as the 2-methoxyacetyl group can significantly influence the compound's pharmacological properties .
Chemical Reactions Analysis
The chemical reactivity of spiro-isobenzofuranones is influenced by the functional groups attached to the core structure. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen has been shown to significantly reduce the antitetrabenazine activity of these compounds. This suggests that modifications to the core structure can be used to fine-tune the biological activity of these molecules .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, it can be inferred that the spirocyclic nature of the compound would confer a rigid three-dimensional structure that could be important for its interaction with biological targets. The presence of the methoxyacetyl group likely affects the compound's lipophilicity, which in turn could influence its ability to penetrate the blood-brain barrier and exhibit CNS activity .
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Ligands
Compounds related to "1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" have been synthesized and evaluated for their sigma ligands' affinity and preference, particularly focusing on the sigma 2 binding site. Structural factors influencing sigma 1 and sigma 2 affinity and selectivity were determined, highlighting the importance of N-substituent size and lipophilicity for achieving high affinity and selectivity towards sigma 2 receptors. These studies have laid the groundwork for developing selective sigma 2 ligands with potential therapeutic applications (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
Research into spiro[isobenzofuran-1(3H),4'-piperidines] has also explored their potential as central nervous system agents. Compounds have been synthesized with variations in their structural components to evaluate their activity as CNS depressants. These studies suggest that specific analogs may possess neuroleptic potential without the nonselective dopamine-receptor blocking effects typical of many CNS agents (Allen et al., 1978).
Histamine H3 Receptor Inverse Agonists
Spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. This research has demonstrated the potential of these compounds in modulating H3 receptor activity, with implications for treating various CNS disorders (Jitsuoka et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Methoxyacetylfentanyl was placed into Schedule I in the US in October 2017, in order to avoid an imminent hazard to public safety . The future directions for research and regulation of “1’-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” are not available in my current knowledge base.
Wirkmechanismus
Target of Action
The primary target of 1’-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one, also known as 1’-(2-methoxyacetyl)spiro[2-benzofuran-3,4’-piperidine]-1-one, is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
This compound acts as a potent and selective σ1 receptor antagonist . Antagonists are substances that inhibit the function of the receptors they bind to. In this case, the compound binds to the σ1 receptor, inhibiting its function .
Biochemical Pathways
The σ1 receptor is known to play a role in several cellular processes, includingcalcium signaling and cellular differentiation . By acting as an antagonist at this receptor, the compound could potentially influence these processes.
Pharmacokinetics
The compound is rapidly metabolized by liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . Studies with recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the identified metabolites .
Result of Action
The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model, indicating its potential use as a pain reliever . This analgesic effect is likely a result of its action as a σ1 receptor antagonist .
Eigenschaften
IUPAC Name |
1'-(2-methoxyacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-10-13(17)16-8-6-15(7-9-16)12-5-3-2-4-11(12)14(18)20-15/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCZVRRFHWULRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.